3-Methyl-4-[4-(trifluoromethyl)benzene-1-sulfonyl]but-2-en-1-ol
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Overview
Description
3-Methyl-4-[4-(trifluoromethyl)benzene-1-sulfonyl]but-2-en-1-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzene ring, which is further connected to a sulfonyl group and a butenol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is trifluoromethylation, which can be achieved using reagents such as trifluoromethyltrimethylsilane or sodium trifluoroacetate . The reaction conditions often involve the use of a strong base and a suitable solvent, such as tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-[4-(trifluoromethyl)benzene-1-sulfonyl]but-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions include sulfonic acids, sulfinyl derivatives, and various substituted benzene compounds, depending on the reaction pathway and conditions employed.
Scientific Research Applications
3-Methyl-4-[4-(trifluoromethyl)benzene-1-sulfonyl]but-2-en-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 3-Methyl-4-[4-(trifluoromethyl)benzene-1-sulfonyl]but-2-en-1-ol involves its interaction with molecular targets through its trifluoromethyl and sulfonyl groups. These functional groups can participate in hydrogen bonding, electrostatic interactions, and hydrophobic effects, influencing the compound’s binding affinity and specificity towards biological targets. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling cascades .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with a chlorine atom instead of a methyl group.
1,4-Bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups on the benzene ring, differing in the number and position of substituents.
Uniqueness
3-Methyl-4-[4-(trifluoromethyl)benzene-1-sulfonyl]but-2-en-1-ol is unique due to the combination of its trifluoromethyl, sulfonyl, and butenol groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in similar compounds with different substituents or structural arrangements.
Properties
CAS No. |
59830-41-0 |
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Molecular Formula |
C12H13F3O3S |
Molecular Weight |
294.29 g/mol |
IUPAC Name |
3-methyl-4-[4-(trifluoromethyl)phenyl]sulfonylbut-2-en-1-ol |
InChI |
InChI=1S/C12H13F3O3S/c1-9(6-7-16)8-19(17,18)11-4-2-10(3-5-11)12(13,14)15/h2-6,16H,7-8H2,1H3 |
InChI Key |
JUTJUHDCRFXEME-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCO)CS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
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